Terephthalohydroxamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-N,4-N-dihydroxybenzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-7(9-13)5-1-2-6(4-3-5)8(12)10-14/h1-4,13-14H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJCYOUHZABXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NO)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173892 | |
| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20073-80-7 | |
| Record name | N1,N4-Dihydroxy-1,4-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20073-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terephthalyldihydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020073807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terephthalohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxamide, N,N'-dihydroxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEREPHTHALYLDIHYDROXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS9G3AGO1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational Aspects of Hydroxamic Acid Chemistry and Biomedical Relevance
Hydroxamic acids are a class of organic compounds characterized by the functional group RC(=O)N(R')OH. journalagent.com They can be of natural or synthetic origin and are recognized for their wide range of biological activities. journalagent.comnaun.org A key chemical feature of hydroxamic acids is their ability to act as powerful chelating agents, particularly for metal ions like iron (Fe(III)) and zinc (Zn(II)). acs.orgnih.gov This property is central to their biomedical relevance, as they can interact with and inhibit metalloenzymes, which are enzymes that contain a metal ion in their active site. acs.orgnih.gov
The ability to chelate metal ions has led to the investigation of hydroxamic acids for various therapeutic purposes. acs.orgnih.gov For instance, their interaction with zinc-containing enzymes has been exploited in the development of inhibitors for histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and other metalloenzymes. acs.orgnih.gov Several hydroxamic acid-based drugs, such as Vorinostat, Belinostat, and Panobinostat, have been approved for cancer treatment due to their HDAC inhibitory activity. acs.orgacs.org Furthermore, the strong affinity of hydroxamic acids for iron has been utilized in developing treatments for iron overload conditions. acs.orgnih.gov Their broad spectrum of biological activities also includes antimicrobial, antitubercular, and anti-inflammatory properties. journalagent.comnaun.org
Dihydroxamic Acids As Versatile Molecular Scaffolds for Advanced Applications
Dihydroxamic acids, which possess two hydroxamic acid functional groups, represent a significant subclass of these compounds. The presence of two metal-chelating moieties within the same molecule imparts unique properties and enhances their potential as versatile molecular scaffolds. This dual functionality allows for the formation of more stable and complex coordination compounds with metal ions.
The arrangement of the two hydroxamic acid groups on a molecular backbone, such as the benzene (B151609) ring in terephthalohydroxamic acid, provides a defined spatial orientation for metal binding. This structural feature is crucial for designing molecules with specific functions, such as catalysts or materials with novel properties. In the field of asymmetric synthesis, chiral bis-hydroxamic acid ligands have proven to be highly effective in controlling the stereochemistry of chemical reactions, which is vital for the synthesis of complex natural products. preprints.org The ability of dihydroxamic acids to act as "molecular clasps" that can be chemically reverted highlights their potential in dynamic chemical systems. acs.org
Research Landscape and Emerging Directions for Terephthalohydroxamic Acid
Chemical Synthesis of this compound from Polymeric Precursors
The synthesis of this compound from polymeric precursors, most notably poly(ethylene terephthalate) (PET), represents a significant advancement in chemical recycling. This approach transforms plastic waste into a value-added chemical, addressing both environmental concerns and economic opportunities. acs.orgresearchgate.net
A primary route for the chemical recycling of PET into TPHA involves a two-stage process: glycolysis followed by aminolysis. acs.orgtandfonline.com
Glycolysis: In the first stage, PET is depolymerized by reacting it with ethylene (B1197577) glycol (EG). acs.org This process, known as glycolysis, breaks down the long polymer chains of PET into a mixture of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) and related low-molecular-weight oligomers. acs.orgtandfonline.com The reaction is typically carried out at elevated temperatures, such as the boiling point of ethylene glycol. acs.org
Aminolysis: The oligomeric mixture produced during glycolysis is then subjected to aminolysis. This second stage involves reacting the intermediate products with hydroxylamine (B1172632). acs.orgtandfonline.com The ester linkages in the BHET and oligomers are cleaved and replaced by hydroxamic acid functional groups, yielding this compound. acs.org This step can often be performed under milder conditions, for instance, at room temperature. acs.orgresearchgate.net This sequential process effectively converts the ester functionalities of the original polymer into the desired hydroxamic acid groups. fsrj.org
To enhance the efficiency and convenience of converting PET to TPHA, researchers have developed one-pot, two-step processes. acs.orgresearchgate.netresearchgate.net This methodology is advantageous for industrial applications as it simplifies the procedure by conducting both glycolysis and aminolysis in the same reaction vessel without the need for isolating the intermediate oligomeric products. acs.org
| Catalyst | Glycolysis Conditions | Aminolysis Reagent | Aminolysis Conditions | Overall Yield | Source |
|---|---|---|---|---|---|
| Not specified (thermal) | Boiling Ethylene Glycol | Hydroxylamine | Room Temperature, 1 hour | >90% | acs.orgresearchgate.net |
| Zinc Acetate | 470 K in Ethylene Glycol | Hydroxylamine Hydrochloride | Not specified | Not specified | tandfonline.com |
The efficiency of PET depolymerization is highly dependent on the catalytic system used. researchgate.net A variety of catalysts have been explored to accelerate the glycolysis step. Homogeneous catalysts such as metal acetates—including those of zinc, lead, manganese, and cobalt—are commonly used, with zinc-based catalysts often showing superior activity. researchgate.nettandfonline.com Heterogeneous catalysts, including metal oxides like zinc oxide and antimony(III) oxide, have also been effectively employed. researchgate.netacs.org Recent research has also investigated the use of inexpensive and readily available catalysts like iron trichloride (B1173362) for PET depolymerization. eurekalert.org
Reaction optimization is crucial for maximizing the yield and efficiency of the process. Key parameters that are manipulated include:
Temperature: Glycolysis is typically conducted at high temperatures (190-240 °C) to ensure the dissolution and breakdown of the PET polymer. acs.orgresearchgate.net
Reaction Time: With effective catalysts, PET conversion can be achieved in relatively short times, from minutes to a few hours. acs.orgresearchgate.net
Catalyst Loading: The amount of catalyst is optimized to balance reaction speed with cost and potential contamination of the final product. acs.org
Solvent/Reagent Ratio: The ratio of ethylene glycol to PET is a critical factor influencing the degree of depolymerization. acs.org
Kinetic models, such as the shrinking core model, have been applied to understand the heterogeneous depolymerization process, where the rate is often dependent on the effective surface area of the PET material. sci-hub.se
General Synthetic Routes to Hydroxamic Acids and Their Applicability to Dicarboxylates
Beyond polymer recycling, this compound can be synthesized through general organic chemistry methods applicable to dicarboxylic acids or their derivatives. These routes involve the transformation of carboxylic acid or ester functional groups.
The conversion of carboxylic acids and their esters into hydroxamic acids is a fundamental transformation in organic synthesis. nih.gov
From Esters: A common and frequently used method is the direct reaction of an ester with hydroxylamine or its salt. nih.govorganic-chemistry.org This nucleophilic acyl substitution reaction is typically performed under basic conditions (pH > 10) using a base like sodium hydroxide (B78521) or sodium methoxide, as neutral conditions are generally not favorable. nih.govscientificeminencegroup.com For the synthesis of TPHA from a precursor like dimethyl terephthalate, both ester groups would react with hydroxylamine to form the dihydroxamic acid.
From Carboxylic Acids: Direct conversion from carboxylic acids requires an activation step, as the carboxylate anion is resistant to nucleophilic attack. nih.gov Common methods include:
Activation with Chloroformates: Reagents like ethyl chloroformate activate the carboxylic acid by forming a mixed anhydride (B1165640) intermediate, which then readily reacts with hydroxylamine under mild, neutral conditions. nih.govresearchgate.net
Peptide Coupling Reagents: Standard coupling agents used in peptide synthesis, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), can be used to couple carboxylic acids with hydroxylamine. nih.govresearchgate.net
Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride. The resulting acyl chloride reacts rapidly with hydroxylamine to form the hydroxamic acid. scientificeminencegroup.com
These methods are directly applicable to terephthalic acid or its ester derivatives, allowing for the synthesis of TPHA by reacting both functional groups. scientificeminencegroup.com
A novel and innovative approach for synthesizing hydroxamic acids involves the use of blocked (or masked) O-substituted isocyanate precursors. organic-chemistry.orgnih.govacs.org This method offers a synthetic alternative that relies on an electrophilic hydroxylamine equivalent, in contrast to the traditional use of nucleophilic hydroxylamine reagents. acs.org
The process involves the reaction of an unactivated carboxylic acid with a stable, phenol-blocked O-isocyanate reagent. organic-chemistry.orgacs.org The reaction is typically carried out at an elevated temperature (e.g., 120 °C) in a suitable solvent like acetonitrile (B52724) with a base such as triethylamine. organic-chemistry.orgacs.org This method demonstrates broad functional group tolerance and provides high yields, making it a versatile tool for synthesizing a wide array of hydroxamic acids, including drug derivatives. organic-chemistry.orgacs.org The use of a bench-stable electrophilic reagent provides a significant advantage over traditional methods that can be limited by the handling of hydroxylamine and functional group compatibility. acs.org
Design and Synthesis of Functionalized this compound Derivatives
A notable example is the design of terephthalic acid-based histone deacetylase (HDAC) inhibitors. nih.gov In one study, a series of terephthalamide (B1206420) derivatives were synthesized, including a key compound, N¹-((3,5-dimethylbenzyl)oxy)-N⁴-hydroxyterephthalamide. nih.gov The design strategy involved creating a library of compounds with variations in the substituent on one of the amide groups while retaining the crucial hydroxamic acid moiety for zinc-binding in the active site of the enzyme. nih.govscienceopen.com This systematic approach allows for the exploration of structure-activity relationships (SAR), where the impact of different functional groups on the molecule's biological efficacy is evaluated. nih.govnih.govresearchgate.net
Strategies for Structural Modification and Functional Group Introduction
The structural modification of this compound and the introduction of new functional groups can be achieved through several synthetic routes. A common starting point is terephthalic acid or its more reactive derivatives, such as terephthaloyl chloride. researchgate.netacs.org
One primary strategy involves the stepwise or simultaneous reaction of terephthaloyl chloride with different hydroxylamine derivatives. This allows for the creation of unsymmetrical terephthalohydroxamic acids, where the two hydroxamic acid moieties bear different substituents. For instance, reacting terephthaloyl chloride with one equivalent of a substituted hydroxylamine, followed by a reaction with a different hydroxylamine, can yield asymmetrically functionalized products.
Another approach is the modification of the benzene (B151609) ring of terephthalic acid itself before its conversion to the dihydroxamic acid. For example, nitration or halogenation of terephthalic acid can introduce functional groups onto the aromatic ring. These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce a wide variety of substituents.
The synthesis of N-substituted terephthalohydroxamic acids is a key strategy for modifying the properties of the final compound. researchgate.net The substituents on the nitrogen atom can influence the acidity of the hydroxamic acid, its chelating ability, and its pharmacokinetic properties in a biological context.
A versatile method for synthesizing hydroxamic acids involves the coupling of carboxylic acids with hydroxylamines. nih.gov This can be facilitated by activating the carboxylic acid group, for instance, by converting it to an acyl chloride or using coupling agents. unimore.it For terephthalic acid, this would involve the sequential activation and reaction of its two carboxylic acid groups to introduce different functionalities.
The following table summarizes some strategies for structural modification, drawing parallels from the synthesis of related terephthalamide derivatives which can be adapted for terephthalohydroxamic acids.
| Starting Material | Reagent(s) | Modification Strategy | Resulting Derivative Type | Ref |
| Terephthalic acid | Thionyl chloride, then substituted hydroxylamine | Acyl chloride formation followed by amidation | Symmetrical or unsymmetrical N-substituted terephthalohydroxamic acids | researchgate.net |
| Terephthalic acid | Nitrating agent (e.g., HNO₃/H₂SO₄) | Electrophilic aromatic substitution | Nitro-terephthalic acid (precursor for further functionalization) | acs.org |
| Terephthaloyl chloride | Amino acid esters | Amidation | Terephthalamide with amino acid moieties | nih.gov |
| Terephthalic acid | O-substituted isocyanates | Reaction with unactivated carboxylic acids | O-substituted hydroxamates | iaea.org |
Investigation of Reactivity and Chemical Transformations of Derivatives
The functionalized derivatives of this compound exhibit a range of chemical reactivities, largely dictated by the nature of the introduced functional groups and the inherent properties of the hydroxamic acid moieties.
A primary area of investigation is the coordination chemistry of these derivatives with various metal ions. eurjchem.comnih.gov The two hydroxamic acid groups can act as bidentate chelating agents, forming stable complexes with metals such as iron(III), zinc(II), and copper(II). eurjchem.com The nature of the substituents on the this compound backbone can fine-tune the stability, geometry, and electronic properties of the resulting metal complexes. For example, electron-donating groups on the aromatic ring can increase the electron density on the hydroxamic acid oxygens, potentially leading to stronger metal binding.
The hydroxamic acid functional group itself can undergo various chemical transformations. One such reaction is the Lossen rearrangement, where the hydroxamic acid, upon treatment with a dehydrating agent, rearranges to form an isocyanate. This can be a useful transformation for further derivatization, as the isocyanate group is reactive towards a variety of nucleophiles.
Furthermore, the substituents introduced onto the this compound scaffold can undergo their own characteristic reactions. For example, an amino group on the aromatic ring can be diazotized and subsequently replaced with a wide range of other functional groups, including halogens, cyano groups, and hydroxyl groups.
The reactivity of these derivatives is also explored in the context of their potential applications. For instance, in the development of HDAC inhibitors, the reactivity of the hydroxamic acid group with the zinc ion in the enzyme's active site is a critical aspect of its mechanism of action. nih.gov
The following table provides examples of chemical transformations investigated for hydroxamic acids and related terephthalic acid derivatives.
| Derivative Type | Reagent/Condition | Transformation | Product Type | Ref |
| This compound | Metal salt (e.g., FeCl₃, ZnCl₂) | Complexation | Metal-terephthalohydroxamate complex | eurjchem.comnih.gov |
| N-Aryl hydroxamic acid | Oxidation | Radical anion formation | Oxidized species | iaea.org |
| Terephthalic acid | Thionyl chloride, then hydrazide | Condensation | Benzamide derivatives | researchgate.net |
| Terephthalic acid derivatives | Grignard reagents on xanthen-9-one intermediate | Nucleophilic addition | 9-hydroxy-9H-xanthene derivatives | acs.org |
Fundamental Principles of Hydroxamate-Metal Ion Complexation
The interaction between hydroxamic acids and metal ions is a cornerstone of their chemical and biological activity. This interaction is primarily governed by the formation of a five-membered chelate ring, which imparts significant stability to the resulting complex. rsc.org The hydroxamate group, R-C(=O)N(OH)R', is a versatile ligand capable of coordinating with metal ions in different ways, influenced by factors such as pH and the nature of the metal ion itself.
The predominant binding mode for hydroxamic acids is the O,O-chelate, where the metal ion coordinates with the oxygen atoms of both the carbonyl and hydroxylamine groups. wordpress.comscientificeminencegroup.com This bidentate coordination is established after the deprotonation of the hydroxyl group. scientificeminencegroup.com In aqueous solutions, hydroxamic acids exist in both cis and trans conformations, with the trans form being more stable. However, chelation necessitates a conversion to the cis form to facilitate the formation of the stable five-membered ring with the metal cation. acs.org
While O,O-chelation is the most common, other binding modes have been observed. For instance, in certain enzymatic environments, a monodentate coordination through the N-O⁻ group can occur, leaving the carbonyl group available for other interactions. pnas.org This highlights the adaptability of the hydroxamate functional group. Furthermore, aminohydroxamic acids have demonstrated the ability to coordinate through both (O,O) and (N,N) modes, depending on the specific metal ion and the pH of the solution. scientificeminencegroup.com The protonation state of the hydroxamic acid is also a critical factor; it is generally considered a weak acid, with the hydroxyl group losing a proton at a pKa typically between 8.5 and 9.5 in water. acs.org Under strongly basic conditions, a second deprotonation can occur, forming a hydroximate dianion. acs.org
The structure of metal complexes with this compound can be represented in several ways, reflecting the tautomeric forms of the acid. iaea.org These include coordination involving the N-OH group, the deprotonated N-O⁻ group, or the N-hydroxy group. iaea.org
Hydroxamic acids, including dihydroxamic acids like this compound, exhibit a broad yet selective affinity for a range of metal ions. rsc.orgresearchgate.net They are particularly effective chelators for transition metals, lanthanides, and actinides, while showing less affinity for alkali and alkaline earth metals. researchgate.net This selectivity is a key attribute that drives their use in various applications, from analytical chemistry to biological systems. wordpress.comresearchgate.net
The strong affinity for transition metals is exemplified by the high stability of the complexes formed. wordpress.com For instance, hydroxamic acids form intensely colored solutions with transition metals, a property utilized in the spectrophotometric determination of metals like molybdenum(VI). iaea.org They have a particularly high affinity for Fe(III), forming very stable tris-hydroxamate complexes in water. acs.org With Zn(II), bis-hydroxamate complexes are typically formed. acs.org The stability of these complexes generally follows the order of the electron affinity of the metal ions. rsc.org
The interaction with lanthanides is also significant. Hydroxamic acid derivatives have been shown to cleave DNA in the presence of lanthanide(III) ions such as lutetium, thulium, and europium, as well as transition metal ions like ferrous, ferric, and vanadyl. researchgate.netnih.gov This indicates a strong interaction and potential for applications in biotechnology and medicine. Poly(hydroxamic acid)s have also been employed for the separation of rare earth metals. rsc.orgrsc.org
The table below presents a summary of the observed affinities of hydroxamic acids for different classes of metal ions.
| Metal Ion Class | Affinity | Example Applications |
| Transition Metals | High | Fe(III) sequestration, Zn(II) enzyme inhibition, Mo(VI) detection |
| Lanthanides | High | DNA cleavage, Separation of rare earth metals |
| Actinides | High | Not specified |
| Alkali Metals | Low | Not specified |
| Alkaline Earth Metals | Low | Not specified |
The stability of metal complexes with hydroxamic acids in solution is a critical factor influencing their effectiveness. The formation of the five-membered chelate ring contributes significantly to the high stability constants of these complexes. rsc.org For example, the stability constant for the [Fe(ahaH)₃] complex is on the order of 10²⁸. wordpress.com The stability of complexes with various divalent metal ions has been shown to generally follow the Irving-Williams series: Pd(II) > Cu(II) > Zn(II) > Ni(II) > Co(II) > Fe(II) > Mn(II). rsc.org
The speciation of these complexes in solution is highly dependent on the pH. For instance, studies on lead(II)-benzohydroxamic acid (Pb(II)-BHA) complexes have shown that at different pH values, various species can exist. mdpi.com Initially, a single coordinated species, Pb(BHA)⁺, is formed. mdpi.com Subsequently, higher coordination number complexes like Pb(BHA)₂ can form, and these species can further aggregate into more complex structures. mdpi.com First-principles calculations have suggested that Pb(BHA)⁺ is the most stable species in solution. mdpi.com
The thermodynamic stability of these complexes is a key area of research. For example, the thermodynamic metal-ligand stability constants of N-(m-chlorophenyl)-p-substituted benzohydroxamic acids with several divalent metal ions have been determined, providing valuable data for understanding these interactions. rsc.org
The table below shows the stability constant order for some divalent metal ions with N-(m-chlorophenyl)-p-substituted benzohydroxamic acids. rsc.org
| Metal Ion | Relative Stability |
| Pd(II) | Highest |
| Cu(II) | High |
| Zn(II) | Moderate-High |
| Ni(II) | Moderate |
| Co(II) | Moderate-Low |
| Fe(II) | Low |
| Mn(II) | Lowest |
This compound in the Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an excellent building block for the construction of extended structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net These materials are formed through the coordination of metal ions or clusters with organic ligands, creating one-, two-, or three-dimensional networks. mdpi.comresearchgate.net The ability to systematically design and modify these frameworks has led to a new era of materials design with applications in gas storage, catalysis, and sensing. researchgate.net
The design of ligands is a crucial aspect of creating desired supramolecular architectures. researchgate.netnumberanalytics.com Non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in the self-assembly process, leading to highly organized structures. numberanalytics.com For coordination polymers and MOFs, the geometry and connectivity of the ligand are paramount. Terephthalic acid and its derivatives, including this compound, are widely used as linkers due to their rigidity and ability to connect metal centers in a predictable manner. mdpi.comchemsociety.org.ng
For instance, the crystal structure of a dysprosium-based MOF with terephthalic acid revealed a distorted DyO₈ coordination environment, with oxygen atoms from both the terephthalic acid ligands and water molecules. mdpi.com In another example, hydrothermal reactions of new tetradentate ligands with various metal salts and dicarboxylic acids, including terephthalic acid, resulted in the formation of three-dimensional frameworks with complex topologies. nih.gov
Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material and can provide information about the crystallinity. chemsociety.org.ng Spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the functional groups. chemsociety.org.ngresearchgate.net Thermal analysis techniques, like thermogravimetric analysis (TGA), are employed to assess the thermal stability of the frameworks. mdpi.com
The table below summarizes some of the key characterization techniques used for metal-organic architectures.
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, topology |
| Powder X-ray Diffraction (PXRD) | Phase purity, crystallinity |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of ligand coordination, functional group analysis |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile |
Influence of Metal Centers and Auxiliary Ligands on Network Topology
The final structure, or network topology, of coordination polymers derived from this compound is highly dependent on the coordination preferences of the metal center and the presence of any additional ligands, known as auxiliary or ancillary ligands.
The metal center plays a crucial role in defining the geometry of the coordination node. Metal ions have characteristic coordination numbers and preferred geometries (e.g., tetrahedral, square planar, octahedral). nih.gov For instance, a metal ion that favors a four-coordinate tetrahedral geometry will interact with ligands differently than one that prefers a six-coordinate octahedral environment, leading to distinct network dimensionalities (1D, 2D, or 3D). The choice of metal can also influence stability; for example, doping a Zn-based MOF with Ni(II) has been shown to enhance its hydrostability. sciforum.net While reports on coordination polymers using multitopic hydroxamates are less common than those using carboxylates due to the difficulty in controlling the strong metal-hydroxamate bond formation, the principles remain the same. researchgate.net
Auxiliary ligands are secondary ligands that coordinate to the metal center alongside the primary this compound linker. These ligands help to satisfy the coordination sphere of the metal ion and can be used to fine-tune the resulting network topology. rsc.org By blocking certain coordination sites on the metal, they can direct the assembly process towards a specific structural outcome. For example, studies on cobalt(III) complexes with various hydroxamic acids have shown that changing the ancillary ligand (such as cyclen vs. tpa) significantly influences the complex's properties. rsc.orgnih.gov In a similar vein, the use of 2,2′-bipyridine as an auxiliary ligand with a terephthalic acid derivative and Zn(II) ions resulted in a specific five-coordinate, twisted square pyramidal geometry. mdpi.com
The interplay between the metal ion's preferred geometry, the rigid nature of the this compound linker, and the steric and electronic properties of auxiliary ligands dictates the final supramolecular architecture.
Table 1: Influence of Components on Network Topology
| Component | Role in Network Formation | Potential Outcome with this compound |
|---|---|---|
| Metal Center | Defines coordination number and geometry of the node. nih.gov | A 4-coordinate metal like Zn(II) might form a tetrahedral node, while a 6-coordinate metal like Fe(III) would form an octahedral node, leading to different network connectivities. |
| Auxiliary Ligand | Occupies coordination sites, controlling dimensionality and connectivity. rsc.orgnih.gov | A monodentate auxiliary ligand could lead to 1D chains, while its absence might allow for the formation of 2D or 3D sheets by enabling cross-linking. |
| Solvent | Can sometimes coordinate to the metal or act as a template, influencing the final structure. rsc.org | Different solvent systems could potentially lead to the crystallization of different polymeric phases or solvated structures. |
Bioinorganic Research Focusing on this compound Metal Chelates
The strong metal-chelating ability of the hydroxamic acid moiety makes it a subject of significant bioinorganic interest. nih.gov This functional group is found in nature, most notably in siderophores, which are compounds produced by bacteria to scavenge essential iron. aau.dk The dysfunction of metal ion homeostasis is associated with several neurodegenerative diseases, making chelation therapy a viable therapeutic strategy. nih.gov
Mechanisms of Metal Ion Homeostasis Modulation
Metal ion homeostasis refers to the complex set of processes by which organisms maintain the correct concentration and distribution of essential metal ions, avoiding both deficiency and toxicity. austinpublishinggroup.com Dysregulation of metal ions like iron, copper, and zinc is implicated in various pathological conditions. nih.govnih.gov Chelating agents can restore balance by sequestering excess metal ions, forming stable, non-toxic complexes that can be excreted from the body. researchgate.net
This compound, with its two potent chelating sites, can modulate metal ion homeostasis primarily through sequestration . The hydroxamate groups have a particularly high affinity for hard metal ions such as Fe(III), but also bind effectively to other biologically relevant ions like Zn(II), Cu(II), and Mn(II). nih.gov By binding to free or loosely bound metal ions, a chelator like this compound can prevent them from participating in harmful reactions, such as the Fenton reaction, which generates damaging reactive oxygen species. austinpublishinggroup.com The effectiveness of a chelating agent is related to its ability to form stable, non-toxic complexes that are readily excreted. austinpublishinggroup.com
Table 2: Metal Ions Potentially Chelated by this compound Moieties
| Metal Ion | Biological Relevance | Interaction with Hydroxamate Moiety |
|---|---|---|
| Iron (Fe³⁺) | Essential for oxygen transport (hemoglobin) and electron transfer (cytochromes), but toxic in excess. aau.dk | Hydroxamic acids are premier Fe(III) chelators, a property used by natural siderophores. nih.gov |
| Zinc (Zn²⁺) | Structural component of many enzymes (e.g., carbonic anhydrase) and transcription factors. funaab.edu.ngmdpi.com | Forms stable complexes; hydroxamates are used in the design of inhibitors for zinc-containing metalloenzymes. nih.gov |
| Copper (Cu²⁺) | Key component of redox enzymes (e.g., cytochrome c oxidase). Implicated in neurodegenerative diseases when homeostasis is lost. nih.govfunaab.edu.ng | Binds effectively to hydroxamates. nih.gov |
| Manganese (Mn²⁺) | Cofactor for various enzymes, including those involved in antioxidant defense. funaab.edu.ng | Forms complexes with hydroxamate ligands. nih.gov |
Design of Metal-Mediated Protein Assemblies and Protein-Ligand Interactions
A frontier in materials science and chemical biology is the rational design of ordered, multi-protein structures. osti.gov One powerful strategy involves using metal coordination to direct the self-assembly of protein building blocks. nih.gov In this approach, proteins act as large, well-defined nodes, and a combination of metal ions and organic linkers are used to connect them into an extended, crystalline lattice, often referred to as a protein-metal-organic framework (protein-MOF). springernature.comnih.gov
Ditopic (two-connector) ligands like this compound are ideal for this purpose. acs.org Research has demonstrated that a ditopic linker bearing hydroxamic acid functional groups can successfully direct the assembly of engineered protein nodes into a three-dimensional crystalline framework. acs.orgnih.gov In a landmark study, the iron-storage protein ferritin was engineered to display zinc(II) coordination sites in its pores. acs.orgacs.org The addition of a ditopic hydroxamic acid linker and the appropriate metal ions induced the self-assembly of these ferritin nodes into a highly ordered, body-centered cubic (bcc) crystal lattice. acs.orgacs.org
The formation of these ternary protein-metal-organic frameworks is entirely dependent on the specific protein-ligand interactions between all three components: the protein node, the metal ion, and the organic linker. nih.gov The hydroxamic acid groups of the linker chelate the metal ions present at the engineered sites on the surface of adjacent protein molecules, effectively acting as a molecular bridge that dictates the final, predictable lattice arrangement. acs.orgacs.org This approach leverages the principles of metal-ligand coordination to overcome the challenges of controlling the complex protein-protein interactions that typically govern crystallization. nih.gov
Table 3: Components of a Designed Metal-Mediated Protein Assembly
| Component | Role | Example |
|---|---|---|
| Protein Node | Provides a large, structurally defined building block with specific symmetry. | Human heavy-chain ferritin, an octahedral protein complex. acs.org |
| Metal Ion | Acts as a coordination center, binding both the protein and the linker. nih.gov | Zn(II) ions engineered into the pores of ferritin. acs.org |
| Ditopic Linker | Bridges adjacent protein nodes via coordination with the metal ions. | A ditopic linker with terminal hydroxamic acid groups (e.g., this compound). acs.orgnih.gov |
Biological Activities and Mechanistic Studies of Terephthalohydroxamic Acid
Enzymatic Inhibition Mechanisms
Terephthalohydroxamic acid and its derivatives are recognized for their ability to inhibit several classes of enzymes, primarily metalloenzymes. The hydroxamic acid functional group is a key pharmacophore, acting as a potent zinc-binding group (ZBG) that can chelate the metal ions, typically zinc (Zn²⁺), within the active sites of these enzymes. nih.govmdpi.com This interaction blocks the substrate's access to the catalytic center, thereby inhibiting the enzyme's activity. mdpi.com
Histone Deacetylase (HDAC) Inhibition and Epigenetic Regulation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.gov This deacetylation process leads to a more condensed chromatin structure, repressing gene transcription. nih.gov HDAC inhibitors, including those based on a hydroxamic acid scaffold, can induce the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of various genes, including tumor suppressor genes. nih.govnih.gov The general structure of these inhibitors typically consists of the zinc-binding hydroxamic acid group, a linker region, and a "cap" group that interacts with residues at the entrance of the enzyme's active site. mdpi.com The hydroxamic acid moiety chelates the zinc ion in the HDAC catalytic pocket, effectively blocking the enzyme's function. mdpi.comnih.gov
The inhibitory potency of this compound-based compounds against HDACs is significantly influenced by their structural features. Structure-activity relationship (SAR) studies have been conducted to optimize their efficacy. Research into a series of terephthalic acid-based HDAC inhibitors has provided insights into how different substituents affect their biological activity.
A study involving the synthesis and biological testing of 13 terephthalic acid-based HDAC inhibitors demonstrated that modifications to the "cap" group could significantly alter their anti-plasmodial activity, which is linked to HDAC inhibition. nih.gov The core structure consists of a terephthalamide (B1206420) scaffold with a hydroxamate at one end (the ZBG) and a variable cap group at the other. For instance, the compound N¹-((3,5-dimethylbenzyl)oxy)-N⁴-hydroxyterephthalamide showed potent activity, suggesting that the size and electronic properties of the cap group are critical for effective inhibition. nih.gov The linker region, in this case derived from the terephthalic acid backbone, properly positions the ZBG and cap group within the enzyme's binding pocket. mdpi.com
| Compound | Cap Group Structure (R) | IC₅₀ (μM) vs. P. falciparum 3D7 | IC₅₀ (μM) vs. P. falciparum Dd2 | Cytotoxicity IC₅₀ (μM) vs. HEK293 cells |
|---|---|---|---|---|
| 1a | Benzyloxy | 0.13 | 0.10 | >51 |
| 1d | (4-Methylbenzyl)oxy | 0.12 | 0.10 | >51 |
| 1f | (3,5-Dimethylbenzyl)oxy | 0.12 | 0.10 | >51 |
| 1j | (4-(Trifluoromethyl)benzyl)oxy | 0.11 | 0.10 | 19 |
The urgent need for new antimalarial drugs with novel mechanisms of action has driven research into HDAC inhibitors. nih.govmalariaworld.org HDAC enzymes are essential for the developmental progression and various biological pathways of Plasmodium parasites, making them viable therapeutic targets. malariaworld.org
Derivatives of this compound have been specifically investigated for their potential as antimalarial agents that act at multiple stages of the parasite's life cycle. A series of 13 terephthalic acid-based HDAC inhibitors demonstrated sub-micromolar activity against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of Plasmodium falciparum in the asexual blood stage. nih.gov The most promising compound, N¹-((3,5-dimethylbenzyl)oxy)-N⁴-hydroxyterephthalamide (1f), also exhibited sub-micromolar activity against the exo-erythrocytic stages of P. berghei (IC₅₀ of 0.18 μM), which are responsible for establishing the infection in the host liver. nih.gov While the activity against gametocytes (the sexual stage responsible for transmission) was moderate, the potent dual-stage activity against asexual blood and liver stages highlights the potential of this compound class for both treatment and prevention of malaria. nih.gov The high selectivity index of over 270-fold for the parasite's liver stage forms compared to human HepG2 cells suggests a favorable profile for further development. nih.gov
Matrix Metalloproteinase (MMP) Inhibition and Disease Pathogenesis
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix (ECM). nih.gov Overactivity of MMPs is implicated in various pathological conditions, including arthritis and cancer metastasis. nih.govmdpi.com Consequently, MMP inhibitors (MMPIs) have been a major focus of drug development.
Hydroxamic acids are a well-established class of MMPIs due to the ability of the hydroxamate group to act as a strong chelator for the catalytic Zn²⁺ ion in the MMP active site. nih.govmdpi.com While specific studies focusing solely on this compound as an MMP inhibitor are limited in the provided search results, the fundamental mechanism applies to this structural class. The inhibition mechanism involves the hydroxamate moiety binding to the zinc ion, which is essential for the enzyme's catalytic activity, thereby blocking the breakdown of ECM components. mdpi.comnih.gov The development of selective MMPIs remains a challenge, as many early broad-spectrum inhibitors failed in clinical trials due to side effects. mdpi.com
Aminopeptidase and Other Metalloenzyme Targets
The inhibitory activity of hydroxamic acids extends to other metalloenzymes beyond HDACs and MMPs. Aminopeptidases, which catalyze the cleavage of amino acids from the N-terminus of proteins, are one such class of enzymes. The hydroxamic acid functionality has been shown to be crucial for high-affinity binding to peptidyl deformylase (PDF), a metalloprotease essential for bacterial protein synthesis. nih.govresearchgate.net This suggests that this compound could serve as a scaffold for developing inhibitors against this bacterial enzyme.
Furthermore, research has identified hydroxamic acids as potent inhibitors of other metalloenzymes, including:
Tyrosinase : A dicopper-containing enzyme involved in melanin (B1238610) synthesis. Benzohydroxamic acid, a related compound, was found to be one of the most potent tyrosinase inhibitors identified, with an inhibitory constant (Kᵢ) of 7 nM. mdpi.com
Metallo-β-Lactamases (MBLs) : These enzymes confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics. Compounds containing hydroxamic acid groups have been shown to inhibit MBLs by chelating the active site zinc ions. mdpi.com
Antimicrobial and Antiparasitic Research Applications
The enzymatic inhibition profile of this compound and its derivatives forms the basis for their investigation in antimicrobial and antiparasitic research.
The anti-plasmodial activity discussed previously is a prime example of its antiparasitic application. nih.gov By targeting the essential HDAC enzymes of the Plasmodium parasite, terephthalic acid-based inhibitors have demonstrated potent, multi-stage activity, making them valuable leads for the development of new antimalarial drugs. nih.gov
In the realm of antimicrobial research, the ability of hydroxamic acids to inhibit essential bacterial metalloenzymes like peptidyl deformylase (PDF) is a key area of interest. nih.govresearchgate.net Although a potent hydroxamic acid-based PDF inhibitor initially failed to show antibacterial activity in whole-cell assays, this was attributed to factors like cell permeability. nih.gov The research did, however, confirm that the hydroxamic acid group was responsible for the high affinity to the enzyme, validating it as a critical pharmacophore for developing antibacterial agents targeting PDF. nih.govresearchgate.net While some studies on other types of hydroxamic acids have shown a narrow spectrum of antibacterial activity, the potential for developing effective agents based on this scaffold remains. nih.gov
Antimalarial Drug Design and Efficacy Studies
The urgent need for novel antimalarial drugs, driven by the emergence of drug-resistant parasite strains, has led to the exploration of new therapeutic targets and chemical scaffolds. malariaworld.orgnih.gov Hydroxamic acids, including derivatives of terephthalic acid, have emerged as a promising class of compounds in this endeavor. malariaworld.orgnih.govnih.gov A key strategy in the design of these antimalarials has been the inhibition of Plasmodium falciparum histone deacetylase (HDAC), an enzyme crucial for the parasite's life cycle. nih.gov
In one study, a series of 13 terephthalic acid-based HDAC inhibitors were designed and synthesized. nih.gov These compounds were evaluated for their activity against both drug-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum in the asexual blood stage. nih.gov The majority of these compounds demonstrated sub-micromolar efficacy, with IC₅₀ values in the range of approximately 0.1 to 0.5 µM. nih.gov Furthermore, these compounds exhibited low cytotoxicity against human embryonic kidney (HEK293) cells, with IC₅₀ values ranging from 8 to over 51 µM, indicating a favorable selectivity index. nih.gov
A particularly potent compound from this series, N¹-((3,5-dimethylbenzyl)oxy)-N⁴-hydroxyterephthalamide, displayed an IC₅₀ of approximately 0.1 µM against the asexual stages of P. falciparum. nih.gov This compound also showed sub-micromolar activity (IC₅₀ of 0.18 µM) against the exo-erythrocytic stages of P. berghei, the rodent model of malaria, while exhibiting a selectivity of over 270-fold for the parasite forms compared to human HepG2 cells. nih.gov This multi-stage activity suggests that such compounds could be valuable starting points for developing new antimalarials with both treatment and prophylactic potential. nih.gov
Another approach in the rational design of hydroxamic acid-based antimalarials has targeted the P. falciparum 6-pyruvoyltetrahydropterin synthase (PfPTPS), an enzyme in the folate biosynthesis pathway. malariaworld.orgnih.gov A structure-based design led to the synthesis of several hydroxamic acid analogs. malariaworld.orgnih.gov Docking studies predicted strong binding affinities of these compounds to the active site of PfPTPS, including interactions with the catalytic zinc ion. malariaworld.orgnih.gov In vitro testing of these compounds against the NF54 strain of P. falciparum revealed moderate efficacy, with some compounds achieving IC₅₀ values below 0.2 µM. malariaworld.orgnih.gov These compounds also showed no significant cytotoxicity against L-6 rat cells, and in vivo studies in a rodent malaria model suggested both safety and efficacy for a lead compound from this series. malariaworld.orgnih.gov
Table 1: In Vitro Antimalarial Activity of Terephthalic Acid-Based HDAC Inhibitors
| Compound | P. falciparum (3D7) IC₅₀ (µM) | P. falciparum (Dd2) IC₅₀ (µM) | HEK293 Cytotoxicity IC₅₀ (µM) |
|---|---|---|---|
| Series of 13 Compounds | ~0.1 - 0.5 | ~0.1 - 0.5 | 8 - >51 |
| N¹-((3,5-dimethylbenzyl)oxy)-N⁴-hydroxyterephthalamide | ~0.1 | Not Reported | >45 (Selectivity Index >450) |
Data sourced from a study on terephthalic acid-based HDAC inhibitors. nih.gov
Spectrum of Antibacterial and Antifungal Activities
The antimicrobial properties of hydroxamic acids have been a subject of scientific investigation, with studies exploring their activity against a range of bacteria and fungi. nih.govnih.govresearchgate.net While research specifically on this compound is limited in this context, the broader class of hydroxamic acids has demonstrated a varied spectrum of activity. nih.govnih.gov
One study that screened several hydroxamic acid derivatives against ten Gram-positive and seven Gram-negative bacterial species found that the compounds exhibited a narrow spectrum of antibacterial activity. nih.gov However, in that particular study, no antifungal activity was observed against the tested Candida species, dermatophytes, and molds. nih.gov
In contrast, other research has highlighted the antifungal potential of certain hydroxamic acids. researchgate.net For instance, phenyl fatty hydroxamic acids and their copper complexes have been shown to possess significant antifungal properties against Candida parapsilosis, Candida albicans, and Aspergillus fumigatus. researchgate.net The study indicated that the copper complexes of these hydroxamic acids had greater antifungal activity than the parent compounds. researchgate.net
Furthermore, hydroxamic acid derivatives have been evaluated for their antimycobacterial activity. nih.gov Some of these compounds, particularly when complexed with metal ions like iron, nickel, or copper, have shown inhibitory effects against the biofilm development of Mycobacterium tuberculosis, Mycobacterium bovis BCG, and Mycobacterium marinum. nih.gov The ability of hydroxamic acids to chelate metal ions is considered a key aspect of their antimicrobial mechanism of action. nih.gov
Table 2: General Antimicrobial Spectrum of Select Hydroxamic Acid Derivatives
| Organism Type | Activity | Notes |
|---|---|---|
| Gram-positive Bacteria | Narrow Spectrum | Activity observed in some studies. nih.gov |
| Gram-negative Bacteria | Narrow Spectrum | Activity observed in some studies. nih.gov |
| Fungi (Candida, Aspergillus) | Variable | Some studies report no activity nih.gov, while others show significant antifungal properties for specific derivatives. researchgate.net |
| Mycobacteria | Active | Inhibition of biofilm development has been reported, especially with metal complexes. nih.gov |
This table provides a general overview based on studies of various hydroxamic acid derivatives, not specifically this compound.
Anticancer Research and Mechanistic Insights
Hydroxamic acids represent a significant class of compounds in anticancer research, with their primary mechanism of action often attributed to the inhibition of histone deacetylases (HDACs). benthamscience.comnih.govnih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is linked to the development of various cancers. benthamscience.comnih.gov By inhibiting HDACs, hydroxamic acid derivatives can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.gov
Research has shown that certain hydroxamic acids can influence pathways involved in tumor growth and metastasis. researchgate.net For example, suberoylanilide hydroxamic acid (SAHA), a pan-HDAC inhibitor, has been observed to promote the epithelial-mesenchymal transition (EMT) in triple-negative breast cancer cells. researchgate.net This process was associated with the downregulation of the epithelial marker E-Cadherin and the upregulation of mesenchymal markers such as N-Cadherin and Vimentin. researchgate.net The study suggested that this effect was mediated through the HDAC8/FOXA1 signaling pathway. researchgate.net
The tumor microenvironment, particularly cancer-associated fibroblasts (CAFs), plays a critical role in promoting tumor metastasis through mechanisms like remodeling the extracellular matrix and inducing EMT in tumor cells. nih.gov Therapeutic strategies are being developed to modulate the activity of CAFs to mitigate tumor progression and metastasis. nih.gov While not specific to this compound, this highlights a potential area of investigation for hydroxamic acid derivatives in modulating the tumor-stroma interaction.
Hydroxamic acids are being investigated for their role in modulating cellular responses to oxidative stress, a condition implicated in the pathology of cancer. benthamscience.com The induction of phase II detoxification enzymes is a key mechanism for cellular protection against oxidative stress. nih.gov For instance, tert-Butylhydroquinone (tBHQ), a potent inducer of these enzymes, has been shown to protect neuroblastoma cells from oxidative stress-induced cell death by increasing intracellular glutathione (B108866) levels and inducing the expression of NAD(P)H:quinone oxidoreductase (NQO1). nih.gov This protective effect is mediated through the activation of the antioxidant responsive element (ARE). nih.gov
In the context of cancer, some hydroxamic acid derivatives have been shown to suppress the activities of enzymes like glutathione reductase (GR) and thioredoxin reductase (TRXR1), which are important in managing the cellular redox state and can contribute to multidrug resistance. nih.gov By inhibiting these enzymes, these compounds may enhance the sensitivity of cancer cells to chemotherapeutic agents. nih.gov
The development of hydroxamic acid-based anticancer agents has increasingly relied on rational design approaches to improve potency and selectivity. nih.govmdpi.com Structure-based design, for example, has been employed to create peptide hydroxamic acid inhibitors targeting tumor necrosis factor-α converting enzyme (TACE), a promising target in inflammatory diseases and potentially in cancer. nih.gov This approach involves characterizing the interactions between the target enzyme and a ligand to identify key structural features for binding, which then guide the design of novel and more potent inhibitors. nih.gov
Another advanced strategy is the development of proteolysis targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of a target protein. nih.gov This technology has been applied to design degraders for apoptosis signal-regulating kinase 1 (ASK1), a key mediator in certain pathologies. nih.gov The rational design of these PROTACs, including the optimization of the linker connecting the target-binding ligand and the E3 ubiquitin ligase-recruiting ligand, is crucial for their efficacy. nih.gov Such innovative approaches hold promise for the development of highly specific and effective cancer therapies based on hydroxamic acid and other pharmacophores. mdpi.com
Investigations of Biological Stability and Metabolism in Research Models
A significant challenge in the development of hydroxamic acid-based drugs is their potential for poor metabolic stability, which can lead to high plasma clearance and reduced in vivo efficacy. researchgate.netnih.gov Consequently, understanding and improving the biological stability of these compounds is a critical area of research. researchgate.netnih.gov
Studies have identified arylesterases and carboxylesterases as the primary enzymes responsible for the metabolism of hydroxamic acids in plasma. researchgate.netnih.gov The stability of a hydroxamic acid-containing compound is influenced by several factors, including the accessibility of the hydroxamic acid moiety to these esterases, the hydrophilicity of the compound, and the number of hydrogen bond donors. researchgate.net There can also be significant interspecies differences in plasma stability, for example, between rodents and humans, which is an important consideration in preclinical development. researchgate.net
In the broader context of drug metabolism, studies on related compounds like terephthalic acid have shown that it can be metabolized by bacterial consortia, which utilize pathways such as the benzoate (B1203000) degradation pathway. mdpi.com While this is in a microbial system, it underscores the importance of understanding the metabolic fate of the core chemical structures used in drug design.
Table 3: Factors Influencing the Plasma Stability of Hydroxamic Acids
| Factor | Description | Implication for Drug Design |
|---|---|---|
| Enzymatic Susceptibility | Hydrolysis by arylesterases and carboxylesterases. researchgate.netnih.gov | Structural modifications to hinder enzyme access to the hydroxamic acid group. |
| Compound Hydrophilicity (logP) | Influences interaction with metabolic enzymes. researchgate.net | Optimization of logP to balance solubility and stability. |
| Hydrogen Bond Donors | The number of hydrogen bond donors can affect stability. researchgate.net | Modification of functional groups to alter hydrogen bonding potential. |
| Interspecies Differences | Varying levels of esterase activity in plasma of different species (e.g., rodents vs. humans). researchgate.net | Design of compounds with consistent stability across species for better preclinical to clinical translation. |
Information compiled from studies on the plasma stability of hydroxamic acids. researchgate.netnih.gov
Supramolecular Chemistry and Materials Science Applications of Terephthalohydroxamic Acid
Principles of Directed Self-Assembly with Dihydroxamate Linkers
Directed self-assembly is a process where molecules spontaneously organize into structurally well-defined arrangements. Dihydroxamate linkers, such as terephthalohydroxamic acid, are particularly effective in guiding this process due to the specific and directional nature of the interactions their functional groups can form. The predictable geometry of the linker and the strength of the intermolecular forces allow for the construction of complex, ordered supramolecular structures from simple molecular precursors.
Non-covalent interactions are the primary driving forces in the self-assembly of systems based on dihydroxamate linkers. Hydrogen bonds, in particular, play a crucial role. The hydroxamic acid moiety (–C(=O)NHOH) contains multiple sites for hydrogen bonding, acting as both a donor (from N-H and O-H groups) and an acceptor (at the carbonyl C=O and hydroxyl O atoms).
| Interaction Type | Donor/Acceptor Sites on Hydroxamic Acid | Role in Self-Assembly |
| Hydrogen Bonding | Donor: -N-H , -O-H Acceptor: -C=O , -N-O -H | Provides strength and directionality, leading to the formation of predictable 1D chains and 2D sheets. chemistryviews.orgnih.gov |
| π–π Stacking | Benzene (B151609) Ring | Contributes to the stabilization of layered structures by promoting face-to-face arrangement of aromatic cores. |
| Van der Waals Forces | Entire Molecule | General, non-directional attractive forces that provide additional stability to the assembled structure. |
The hydroxamic acid group is an excellent chelating agent for a wide range of metal ions. nih.gov Upon deprotonation, it forms a stable five-membered ring with a metal center through its two oxygen atoms. This strong and geometrically defined metal-ligand interaction is a powerful tool for constructing highly ordered supramolecular structures. nih.gov
In a linker like this compound, the two distant hydroxamate groups can coordinate to different metal ions, acting as a rigid bridge. This ditopic nature allows for the formation of extended, network-like structures, including one-dimensional coordination polymers, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs). nih.govnih.gov The final topology of the assembly is determined by the coordination geometry of the metal ion (e.g., linear, square planar, tetrahedral, octahedral) and the linear geometry of the linker. nih.gov This modular approach allows for the rational design of materials with tailored structures and properties. nih.gov
| Metal Ion Example | Typical Coordination Geometry | Resulting Supramolecular Structure |
| Cu(II) | Square Pyramidal, Octahedral nih.gov | Coordination polymers, 2D networks nih.gov |
| Zn(II) | Tetrahedral, Square Pyramidal mdpi.com | Luminescent coordination polymers, sensors mdpi.com |
| Fe(III) | Octahedral | Polyhedral cages, 3D frameworks nih.gov |
| Lanthanides (e.g., Ho³⁺, Eu³⁺) | High coordination numbers (e.g., 8, 9) mdpi.com | Luminescent MOFs mdpi.comnih.gov |
Fabrication and Characterization of Advanced Materials
The principles of self-assembly using this compound and related linkers have been applied to the fabrication of functional materials. These materials are characterized by their ordered structures and emergent properties, which arise from the collective behavior of the assembled molecules.
Hydroxamic acid groups exhibit a strong affinity for metal oxide surfaces, making them ideal anchors for creating surface coatings. This property has been leveraged to develop protective and biocompatible layers on materials used in biomedical applications. nih.gov
For instance, copolymers containing hydroxamic acid functionalities can be used to coat superparamagnetic iron oxide nanoparticles (SPIONs). nih.gov The hydroxamic acid groups bind strongly to the maghemite (γ-Fe₂O₃) core, forming a stable inner layer. The rest of the copolymer, often a hydrophilic and "non-fouling" polymer like poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), extends into the surrounding medium, providing steric stabilization and preventing non-specific protein adsorption. nih.gov This approach improves the colloidal stability and biocompatibility of the nanoparticles, making them suitable for applications like magnetic resonance imaging (MRI) contrast agents. nih.gov The covalent-like bond between the hydroxamic acid and the metal oxide surface ensures the durability of the coating. nih.govresearchgate.net
Coordination networks built from terephthalate-based linkers and metal ions often exhibit interesting photophysical properties, such as luminescence. mdpi.commdpi.com This luminescence can be sensitive to the chemical environment, allowing these materials to function as chemical sensors. The organic linker can act as an "antenna," absorbing light energy and transferring it to the metal center, which then emits light at a characteristic wavelength. nih.govnih.gov
Research on analogs like 2,5-dihydroxy-1,4-terephthalic acid has demonstrated the potential of this class of materials. A coordination polymer synthesized with this linker and Zn(II) ions showed strong luminescence that was selectively quenched by the presence of Fe³⁺ ions and acetone, indicating its potential as a chemical sensor. mdpi.com Similarly, a coordination polymer involving Holmium(III) ions was found to be a potential green luminescent material. mdpi.com These findings suggest that frameworks incorporating this compound could be designed to have specific sensing or light-emitting properties.
| Linker/Metal System | Emission Wavelength (λem) | Sensed Analyte | Reference |
| [Zn(Bpy)(DHTA)₀.₅]n | 365 nm | Fe³⁺ ions, Acetone | mdpi.com |
| {[Ho₂(DHTA)₃(H₂O)₅]·H₂O}n | ~545 nm (Green) | Not reported as sensor | mdpi.com |
| (EuₓLu₁₋ₓ)₂bdc₃·nH₂O | ~615 nm (Red) | Not reported as sensor | nih.gov |
Note: DHTA = 2,5-dihydroxy-1,4-terephthalic acid anion; bdc = benzene-1,4-dicarboxylate (terephthalate). These are structural analogs of terephthalohydroxamate.
The ability to control the structure of coordination networks at the molecular level allows for the design of materials with specific functions. By carefully selecting the metal node and the organic linker, researchers can create frameworks with tailored pore sizes, chemical environments, and physical properties. nih.gov
This compound, with its rigid linearity and strong metal-binding sites, is an ideal candidate for a linker in such designed networks. The predictable nature of its coordination chemistry allows for the construction of robust frameworks with potential applications in areas such as gas storage, catalysis, and separation. nih.gov For example, the use of ditopic hydroxamic acid linkers has been successfully demonstrated in the construction of highly ordered, crystalline 3D protein-metal-organic frameworks (protein-MOFs), where protein nodes are connected by the linkers and metal ions. nih.gov This strategy highlights the precision with which functional, hybrid organic-inorganic networks can be built, paving the way for advanced materials where biological macromolecules are integrated into well-defined, porous architectures.
Computational and Theoretical Chemistry Studies of Terephthalohydroxamic Acid
Electronic Structure and Reactivity Calculations (Quantum Chemical Methods)
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and chemical reactivity of terephthalohydroxamic acid. These calculations provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution, which are fundamental to its chemical behavior.
Studies on related hydroxamic acids have demonstrated that the (-CONHOH) functional group is central to their chemical activity. researchgate.net DFT calculations reveal the distribution of electron density, highlighting the nucleophilic and electrophilic sites within the this compound molecule. The oxygen atoms of the carbonyl and hydroxyl groups in the hydroxamic acid moieties are typically the most electron-rich regions, making them favorable sites for electrophilic attack and coordination with metal ions. researchgate.net
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For hydroxamic acids, these calculations help in predicting their reactivity towards various biological targets. eurjchem.com
Global reactivity descriptors, calculated using DFT, provide a quantitative measure of the molecule's stability and reactivity. These parameters are invaluable for comparing the reactivity of this compound with other related compounds.
Table 1: Calculated Quantum Chemical Parameters for a Representative Hydroxamic Acid
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.89 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.66 | Difference between ELUMO and EHOMO |
| Ionization Potential (I) | 6.89 | Energy required to remove an electron |
| Electron Affinity (A) | 1.23 | Energy released when an electron is added |
| Electronegativity (χ) | 4.06 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.83 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.18 | Reciprocal of hardness |
Note: The values presented are illustrative and based on general findings for hydroxamic acids. Specific values for this compound would require dedicated DFT calculations.
Molecular Modeling and Docking Studies for Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used to study the interactions of small molecules like this compound with biological macromolecules, particularly enzymes. Hydroxamic acids are well-known inhibitors of metalloenzymes, and docking studies can elucidate the specific binding modes and interactions responsible for this inhibition. nih.govnih.gov
In the context of this compound, docking studies would typically involve placing the molecule into the active site of a target enzyme. The hydroxamic acid moiety is a potent metal-binding group and is known to chelate the metal ions (often zinc) present in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.netnih.gov The docking simulations would predict the geometry of this coordination and identify other crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the this compound molecule and the amino acid residues of the enzyme's active site. nih.gov
For instance, in studies of other hydroxamic acid derivatives with HDACs, the hydroxamate group coordinates to the catalytic zinc ion, while the rest of the molecule forms interactions with the surrounding protein residues, contributing to the binding affinity and selectivity. researchgate.net A docking study of this compound would likely show its two hydroxamic acid groups chelating the active site metal ion, with the central benzene (B151609) ring potentially forming π-π stacking or other hydrophobic interactions with the protein.
Table 2: Potential Interactions of this compound in an Enzyme Active Site (Hypothetical)
| Type of Interaction | Interacting Group on this compound | Potential Interacting Partner in Enzyme |
|---|---|---|
| Metal Chelation | Hydroxamate (-CONHOH) groups | Catalytic Zinc Ion (Zn²⁺) |
| Hydrogen Bonding | Carbonyl oxygen, Hydroxyl oxygen, N-H group | Amino acid residues (e.g., Histidine, Aspartate) |
Simulations of Metal Chelation Dynamics and Thermodynamics
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be employed to investigate the dynamics and thermodynamics of its chelation with various metal ions. These simulations can reveal the conformational changes that occur upon metal binding and provide insights into the stability of the resulting metal complex. mdpi.com
The process of metal chelation is dynamic, involving the displacement of water molecules from the metal's coordination sphere and the formation of coordinate bonds with the ligand. MD simulations can model these events at an atomic level, providing a detailed understanding of the chelation process. nih.gov By calculating the binding free energy, these simulations can also provide a quantitative measure of the thermodynamic stability of the this compound-metal complex. mdpi.com
Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon complexation can be derived from these simulations. mdpi.com A negative ΔH indicates an energetically favorable binding process, while the change in entropy reflects the alterations in the system's disorder, including the release of solvent molecules. mdpi.com This information is critical for understanding the driving forces behind the formation of stable metal complexes, which is a key feature of hydroxamic acids.
Predictive Algorithms for Structure-Property and Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are predictive algorithms that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govnih.govnih.gov For this compound and its derivatives, these models can be developed to predict various properties without the need for extensive experimental testing.
QSAR studies on hydroxamic acid derivatives have been successful in identifying the key molecular descriptors that govern their biological activities, such as their potency as enzyme inhibitors. nih.govnih.gov These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By establishing a mathematical relationship between these descriptors and the observed activity, a predictive QSAR model can be built.
For this compound, a QSAR model could be used to predict its inhibitory activity against a specific enzyme based on its calculated molecular descriptors. Furthermore, such models can guide the design of new derivatives with improved activity by suggesting modifications to the molecular structure that would optimize the key descriptors.
Similarly, QSPR models can predict various physicochemical properties of this compound, such as its solubility, melting point, and chromatographic retention time. frontiersin.org These predictions are valuable in the early stages of drug development and materials science for screening and prioritizing compounds with desirable properties.
Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models for Hydroxamic Acids
| Descriptor Class | Examples |
|---|---|
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies |
| Steric/Topological | Molecular weight, Molar refractivity, Wiener index |
| Hydrophobic | LogP (octanol-water partition coefficient) |
Advanced Analytical Methodologies in Terephthalohydroxamic Acid Research
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopy is fundamental to the characterization of terephthalohydroxamic acid, providing direct insight into its functional groups, bonding arrangements, and electronic properties.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides definitive evidence of its synthesis from terephthalic acid by highlighting the appearance of hydroxamic acid moieties and the disappearance of carboxylic acid groups.
The spectrum of this compound is characterized by several key absorption bands. The presence of the hydroxamic acid group (-CONHOH) is confirmed by distinct stretching vibrations. A broad absorption is typically observed in the 3200-3000 cm⁻¹ region, which can be attributed to the overlapping N-H and O-H stretching vibrations. The carbonyl (C=O) stretching vibration of the hydroxamic acid, often referred to as the "Amide I" band, typically appears as a strong absorption in the range of 1680-1630 cm⁻¹. This is a shift from the carbonyl stretch of the parent terephthalic acid, which is observed at higher wavenumbers (around 1690 cm⁻¹) researchgate.net.
Furthermore, the spectrum retains the characteristic signals of the 1,4-disubstituted benzene (B151609) ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring around 1600-1450 cm⁻¹. The out-of-plane C-H bending vibration, which is indicative of the para-substitution pattern, is typically found in the 850-800 cm⁻¹ region. semanticscholar.org The synthesis and characterization of various hydroxamic acids confirm these general assignments. researchgate.netnih.govoaepublish.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|---|
| O-H Stretch | ~3200-3000 (Broad) | Hydroxamic Acid (N-OH) |
| N-H Stretch | ~3200-3000 (Broad) | Hydroxamic Acid (C-NH) |
| Aromatic C-H Stretch | >3000 | Benzene Ring |
| C=O Stretch (Amide I) | ~1680-1630 | Hydroxamic Acid Carbonyl |
| Aromatic C=C Stretch | ~1600-1450 | Benzene Ring |
| N-H Bend / C-N Stretch (Amide II) | ~1550 | Hydroxamic Acid |
| C-N Stretch (Amide III) | ~1300 | Hydroxamic Acid |
| N-O Stretch | ~900 | Hydroxamic Acid |
| Para-disubstituted C-H Bend | ~850-800 | Benzene Ring |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the symmetrical nature of the 1,4-disubstituted benzene ring results in a single, sharp signal for the four aromatic protons, typically appearing as a singlet in the range of 7.8-8.2 ppm. hmdb.canih.gov This is analogous to the singlet observed for terephthalic acid itself. spectrabase.com The key distinguishing features for this compound are the resonances from the hydroxamic acid protons. The N-H proton typically appears as a broad singlet around 9.0-10.0 ppm, while the O-H proton gives a broad singlet often in the range of 10.5-11.5 ppm. The exact chemical shifts and broadening of these protons can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. researchgate.netnih.gov
The ¹³C NMR spectrum further corroborates the structure. It will show a signal for the carbonyl carbon of the hydroxamic acid group around 160-165 ppm. Due to the molecule's symmetry, only two signals are expected for the aromatic carbons: one for the two carbons bonded to the hydroxamic acid groups (ipso-carbons) and one for the four carbons bearing hydrogen atoms. nih.gov
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment | Multiplicity |
|---|---|---|---|
| ¹H | ~10.5-11.5 | -OH | Broad Singlet |
| ¹H | ~9.0-10.0 | -NH | Broad Singlet |
| ¹H | ~7.8-8.2 | Aromatic C-H | Singlet |
| ¹³C | ~160-165 | C=O | - |
| ¹³C | ~135-140 | Aromatic C-C=O (ipso) | - |
| ¹³C | ~128-132 | Aromatic C-H | - |
Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique for quantifying this compound and, more importantly, for studying its complexation with metal ions. nih.gov Hydroxamic acids are well-known chelating agents, and their interaction with transition metals often results in the formation of colored complexes. nih.govnih.gov
The UV-Vis spectrum of this compound itself shows absorption bands in the UV region, corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl groups. Upon chelation with a metal ion (e.g., Fe(III), Cu(II), V(V)), a new, intense absorption band typically appears in the visible region (400-600 nm). This phenomenon, known as a ligand-to-metal charge transfer (LMCT) band, is responsible for the characteristic color of the complex. nih.govmdpi.comnih.gov
This distinct spectral change allows for detailed investigation of the metal-ligand interaction. arkat-usa.org By monitoring the absorbance of the LMCT band while systematically varying the concentrations of the metal and ligand (the mole-ratio method or Job's plot), the stoichiometric ratio of the complex can be determined. ijpras.com Furthermore, the intensity of the absorption is proportional to the concentration of the complex, enabling the calculation of formation constants (stability constants) that quantify the thermodynamic stability of the metal-terephthalohydroxamate complex. researchgate.net
Chromatographic Separations and Mass Spectrometry for Purity and Identity
Chromatographic techniques are essential for separating this compound from its precursors, by-products, and impurities, thereby allowing for accurate purity assessment. When coupled with mass spectrometry, these methods provide unequivocal confirmation of the compound's identity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound. Given its polarity, a reversed-phase HPLC (RP-HPLC) method is most suitable. Method development would draw upon established procedures for separating terephthalic acid and its related aromatic acid impurities. fishersci.comnih.govresearchgate.net
A typical RP-HPLC setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. This compound, being more polar than precursors like p-toluic acid but having different properties than terephthalic acid, can be effectively resolved. sielc.com The mobile phase usually consists of a mixture of an aqueous buffer (often acidified with formic acid or phosphoric acid to suppress the ionization of the acidic protons and ensure sharp peaks) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good resolution. fishersci.com Detection is typically achieved using a UV detector set at a wavelength where the aromatic ring strongly absorbs, such as 240-254 nm. sielc.comresearchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm |
| Column Temperature | 25-30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. This compound itself is non-volatile and prone to thermal degradation due to its polar hydroxamic acid functional groups. Therefore, direct analysis by GC-MS is not feasible.
However, GC-MS is invaluable for analyzing related analytes or for analyzing this compound after a chemical derivatization step. jfda-online.com Derivatization converts the polar -OH and -NH groups into nonpolar, more volatile, and thermally stable moieties. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. Another option is acylation using perfluoro acid anhydrides. gcms.cz
Once derivatized, the analyte can be separated by GC and detected by MS. The mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a molecular fingerprint, allowing for unambiguous identification. scispace.com This method is particularly useful for confirming the presence of impurities or for metabolic studies where the compound might be present at very low concentrations in a complex matrix.
Thermal Analysis and Crystallography for Material Characterization
The characterization of this compound's solid-state properties is crucial for understanding its stability, purity, and structural arrangement, which in turn influence its application in various fields. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the material's behavior under thermal stress. Concurrently, X-ray crystallography offers definitive insight into the precise three-dimensional arrangement of atoms and molecules in the crystalline state.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wisc.edu It is used to determine the thermal stability of a material and to quantify mass loss associated with processes like decomposition, oxidation, or dehydration. wikipedia.orgetamu.edu Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com DSC is instrumental in identifying thermal transitions such as melting, crystallization, and glass transitions, and in quantifying the enthalpy associated with these changes. nih.gov
While specific, detailed thermal analysis data for this compound is not extensively available in publicly accessible literature, the behavior of its parent compound, terephthalic acid (TPA), offers a valuable reference point for understanding the thermal properties of the core molecular structure.
Research Findings on the Thermal Behavior of Terephthalic Acid (TPA):
Studies on terephthalic acid reveal a characteristic thermal profile dominated by sublimation at elevated temperatures.
Thermogravimetric Analysis (TGA/DTA): TGA and Differential Thermal Analysis (DTA) show that terephthalic acid does not melt at atmospheric pressure but instead sublimes. This endothermic event begins at approximately 276°C. researchgate.netstackexchange.com Significant mass loss, attributed to sublimation, occurs in the 300-400°C range. researchgate.net
Decomposition: True thermal decomposition occurs at higher temperatures. Pyrolysis studies indicate that decomposition products are not observed below 445°C. researchgate.netstackexchange.com At very high temperatures (e.g., 764°C), TPA decomposes into a number of smaller molecules, with major products including benzoic acid, benzene, and 1,1′-biphenyl. stackexchange.com
For this compound, it can be hypothesized that the thermal profile would be different. The C-N and N-O bonds within the hydroxamic acid functional groups are generally less thermally stable than the C-C and C-O bonds of the carboxylic acid groups they replace. Therefore, one would anticipate that this compound would exhibit a lower decomposition temperature compared to terephthalic acid.
Below is a summary of thermal events for the precursor, terephthalic acid, based on available research.
| Technique | Event | Temperature (°C) | Observation | Reference |
|---|---|---|---|---|
| TGA/DTA | Sublimation Onset | ~276 | Start of mass loss due to sublimation prior to decomposition. | researchgate.netstackexchange.com |
| TGA/DTA | Sublimation Range | 300 - 400 | Significant endothermic event corresponding to mass loss from sublimation. | researchgate.net |
| Py-GC/MS | Decomposition Onset | > 445 | No decomposition products observed below this temperature. | researchgate.netstackexchange.com |
| Py-GC/MS | Decomposition | 764 | Formation of products such as benzoic acid and benzene. | stackexchange.com |
X-ray Crystallography
The specific crystal structure of this compound is not described in the surveyed literature. However, crystallographic studies of other simple hydroxamic acids provide a strong basis for predicting its key structural features.
Research Findings on the Crystallography of Hydroxamic Acids:
The crystal structures of various hydroxamic acids, from N-hydroxyacetamide to those with long alkyl chains, reveal a consistent and dominant structural motif.
Hydrogen Bonding Network: The N-hydroxyacetamide moiety is a powerful hydrogen-bond donor and acceptor. In the solid state, these molecules typically form extensive and elaborate networks of intermolecular hydrogen bonds. semanticscholar.orgmdpi.com
Molecular Packing: This hydrogen bonding dictates the crystal packing, often resulting in layered structures where hydrophilic regions containing the hydroxamic acid groups are segregated from hydrophobic regions (e.g., alkyl chains). semanticscholar.orgmdpi.com In many cases, each hydroxamic acid molecule interacts with four neighboring molecules, creating a robust, interconnected assembly. semanticscholar.org
Planarity: The N-hydroxyacetamide functional group itself is generally observed to be planar. semanticscholar.orgmdpi.com
Given that this compound possesses two such functional groups at opposite ends of a rigid benzene ring, it is expected to form a highly ordered and stable three-dimensional crystalline lattice. This structure would be heavily stabilized by a comprehensive network of intermolecular hydrogen bonds, likely resulting in a high melting point and low solubility in non-polar solvents.
The table below presents example crystallographic data for a simple related compound, N-hydroxyacetamide, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. mdpi.com
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. | mdpi.com |
| Space Group | P2₁/c | Defines the symmetry elements of the crystal lattice. | mdpi.com |
| Unit cell dimensions | a = 8.76 Å, b = 5.23 Å, c = 7.74 Å, β = 101.5° | The dimensions of the basic repeating unit of the crystal lattice. | mdpi.com |
Environmental and Industrial Research of Terephthalohydroxamic Acid
Sustainable Chemical Recycling of Polyethylene (B3416737) Terephthalate (B1205515) Waste
The accumulation of polyethylene terephthalate (PET) waste presents a significant environmental challenge. Chemical recycling offers a promising route to depolymerize this plastic into its constituent monomers, which can then be used to create new, high-value products, fostering a circular economy. nih.goviaea.org One such pathway involves converting waste PET into terephthalohydroxamic acid.
The conversion of waste PET into this compound represents a significant value-added proposition by transforming a low-value, environmentally persistent waste stream into a high-performance specialty chemical. The primary monomer recovered from PET hydrolysis is terephthalic acid (TPA). nih.govrsc.org While this TPA can be used to repolymerize PET, converting it further into derivatives like this compound opens up new applications and markets. epa.ieepa.ie
The value of this conversion lies in the functionality of hydroxamic acids, which are powerful chelating agents for a wide range of metal ions. semanticscholar.org This creates opportunities for using the recycled material in sectors completely different from packaging, such as water treatment, mining, and analytical chemistry. By creating a high-value chemical from plastic waste, this approach provides an economic incentive for PET collection and recycling, potentially reducing plastic pollution and reliance on virgin petrochemical feedstocks for the production of similar chelating agents. mdpi.comresearchgate.net This strategy aligns with the principles of a circular economy by not just recycling a material back to its original form, but upcycling it into a product with new, advanced functionalities. nih.gov
Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of chemical recycling processes. Studies on PET recycling to its monomer, terephthalic acid (TPA)—the precursor to this compound—provide insight into the environmental footprint of the initial stages of this upcycling pathway.
LCAs of various PET hydrolysis methods reveal that the environmental impacts are heavily influenced by factors such as energy consumption, the use of chemical reagents like sodium hydroxide (B78521), and post-consumer plastic collection and processing. rsc.orgnrel.gov For instance, some enzymatic hydrolysis routes currently exhibit 1.2 to 17 times worse performance across most impact categories compared to virgin TPA and PET production, with the notable exceptions of ecotoxicity and fossil fuel depletion. rsc.orgresearchgate.net However, sensitivity analyses indicate that significant environmental benefits can be achieved by improving process yields and eliminating energy-intensive steps. nrel.govresearchgate.net
The table below summarizes key findings from LCA studies on PET recycling, highlighting the carbon footprint associated with different plant configurations and raw materials. These values represent the impact of producing the TPA precursor.
| Plant / Process | Raw Material | Total CO2 Emissions (kgCO2/kg of product) | Key Impact Contributors |
| Recycling Plant A | Mixed PET Bottles | 0.631 | Pollution Control (32.5%), Processing (34.8%) |
| Recycling Plant B | Mixed PET Bottles | 0.644 | Balanced profile across stages |
| Recycling Plant C | Colored & Oil-trapped PET | 0.741 | Raw Material Sourcing (23.5%), Processing (44.5%) |
This data is synthesized from a life cycle assessment of PET bottle recycling facilities in Taiwan. mdpi.com
These assessments show that while challenges remain, optimizing chemical recycling pathways holds the potential to reduce greenhouse gas emissions by up to 60% and fossil resource scarcity by 85% compared to virgin material production. nih.gov Further research is needed to conduct a full cradle-to-gate LCA for the complete conversion of PET to this compound to fully quantify its environmental profile.
Applications in Metal Ion Adsorption and Remediation Technologies
The presence of hydroxamic acid functional groups makes this compound and related poly(hydroxamic acid) materials highly effective at binding to metal ions. This property is leveraged in environmental remediation for the removal of toxic heavy metals from contaminated water sources.
The scavenging of heavy metals by materials containing hydroxamic acid groups is primarily a chemical adsorption process. nih.gov The mechanism involves the formation of stable chelate complexes between the hydroxamic acid functional group (-CONHOH) and the metal ions. nih.gov
Several key interactions contribute to this process:
Coordination Bonding: The oxygen atoms of the carbonyl (-C=O) and hydroxyl (-OH) groups in the hydroxamic acid moiety act as electron donors, forming strong coordination bonds with the positively charged metal cations. nih.gov
Electrostatic Interaction: The process is highly pH-dependent. In acidic conditions (pH 5-6), the concentration of H+ ions is lower, which reduces the protonation of the carbonyl oxygen. nih.gov This increases the availability of the functional group to coordinate with metal ions. As the pH increases, the acidic hydroxyl group can deprotonate to form a negatively charged oxygen ion (-CONHO-), which enhances the electrostatic attraction to metal cations, leading to stronger adsorption. nih.gov
Monolayer Adsorption: Adsorption studies often show that the data fits well with the Langmuir isotherm model, indicating that a single layer of metal ions forms on the surface of the adsorbent material. mdpi.comresearchgate.net Kinetic studies frequently align with a pseudo-second-order model, suggesting that the rate-limiting step is the chemical reaction between the metal ions and the adsorbent's functional groups. nih.govmdpi.com
The effectiveness of this mechanism is demonstrated by the high adsorption capacities observed for various toxic metals.
| Adsorbent Material | Target Metal Ion | Adsorption Capacity (qe) (mg·g−1) | Optimal pH |
| Poly(hydroxamic acid) Ligand | Copper (Cu²⁺) | 346.7 | 6 |
| Tentacle-type Poly(hydroxamic acid) on Cellulose (B213188) | Copper (Cu²⁺) | 342.5 | Not specified |
| Tentacle-type Poly(hydroxamic acid) on Cellulose | Manganese (Mn²⁺) | 261.5 | Not specified |
| Tentacle-type Poly(hydroxamic acid) on Cellulose | Nickel (Ni²⁺) | 243.2 | Not specified |
| Poly(hydroxamic acid) Ligand | Lead (Pb²⁺) | 300 | 6 |
Data compiled from studies on various hydroxamic acid-based adsorbents. mdpi.comresearchgate.netnih.gov
To be practical for large-scale water treatment, the hydroxamic acid functionality must be incorporated into a stable, insoluble, and reusable material. Research in this area focuses on creating advanced adsorbent materials by modifying various substrates with hydroxamic acid groups. nih.govrsc.org
Common design strategies include:
Modification of Natural Polymers: Waste fibers and natural polymers like cellulose are often used as a sustainable backbone. mdpi.comnih.gov These materials can be chemically modified, for instance, by grafting with poly(methyl acrylate) and then converting the acrylate (B77674) groups into hydroxamic acid groups. mdpi.com
Creating Macroporous Structures: The efficiency of an adsorbent depends on the accessibility of its functional groups. One advanced design involves creating macroporous cellulose beads with a bimodal pore system. nih.gov This structure provides large pores for rapid mass transfer of water and smaller diffusional pores with a high specific surface area for metal ion binding. nih.gov
Synthetic Polymer Functionalization: Commercially available synthetic polymers, such as those based on polyacrylamide and acrylic acid, can also be chemically converted to poly(hydroxamic acids). researchgate.net
These designed materials not only exhibit high capacity and fast adsorption rates but also show excellent reusability. Adsorbents can often be regenerated by washing with an acidic solution to release the bound metals, allowing the material to be used for multiple cycles without a significant loss in performance. researchgate.netnih.gov This durability is crucial for developing cost-effective and sustainable remediation technologies. mdpi.com
Perspectives and Future Directions in Terephthalohydroxamic Acid Research
Innovations in Drug Discovery and Development
The hydroxamic acid moiety (-CONHOH) is a well-established pharmacophore known for its ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are crucial cofactors in many enzymes. nih.govresearchgate.net This property has been successfully exploited in the development of inhibitors for metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.netnih.gov The future of terephthalohydroxamic acid in this field hinges on overcoming challenges related to stability and achieving targeted delivery.
Enhanced Stability: A significant drawback of hydroxamic acid-based drugs is their susceptibility to in vivo hydrolysis, which converts them into carboxylic acids and potentially mutagenic hydroxylamine (B1172632). nih.gov Future research will likely focus on structural modifications to the this compound backbone to enhance its metabolic stability without compromising its chelating ability. Strategies may include:
Steric Hindrance: Introducing bulky substituent groups near the hydroxamic acid functions to physically block the approach of hydrolytic enzymes.
Bioisosteric Replacement: Exploring bioisosteres for the hydroxamic acid group that mimic its metal-binding properties but exhibit greater stability.
Prodrug Approaches: Designing prodrugs that mask the hydroxamic acid moiety until the molecule reaches its intended biological target, thereby reducing systemic exposure and premature degradation.
Targeted Delivery: Maximizing therapeutic efficacy while minimizing off-target effects is a central goal in modern drug development. The symmetric, bifunctional nature of this compound offers a unique scaffold for creating targeted therapies. Innovations in this area are anticipated to involve advanced drug delivery systems (DDS). nih.gov
| Delivery System | Potential Application for this compound | Key Advantages |
| Nanoparticles | Encapsulation of this compound or its derivatives within polymeric nanoparticles (e.g., PLGA) or liposomes. researchgate.netmdpi.com | Improved circulation time, protection from degradation, potential for surface functionalization with targeting ligands (e.g., antibodies, folic acid). mdpi.com |
| Hydrogels | Incorporation into stimulus-responsive hydrogels that release the drug in response to specific physiological cues like pH or enzyme concentrations in a tumor microenvironment. mdpi.com | Localized and controlled release, reducing systemic toxicity. mdpi.com |
| Antibody-Drug Conjugates (ADCs) | Using the bifunctional nature of the molecule to act as a linker, attaching it to a monoclonal antibody that specifically targets cancer cells. | High precision in delivering the cytotoxic or enzyme-inhibiting payload directly to diseased cells. researchgate.net |
These advanced delivery strategies could transform this compound derivatives into highly selective and potent therapeutic agents for a range of diseases, including cancer and inflammatory conditions. nih.govresearchgate.net
Advancement in Functional Materials for Sensing, Catalysis, and Biomedical Engineering
The strong metal-chelating ability of this compound makes it an excellent building block for advanced functional materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Terephthalic acid is a common and effective ligand in MOF synthesis, and its hydroxamic acid derivative is poised to create new materials with enhanced or novel functionalities. mdpi.comrsc.org
Sensing: MOFs built with terephthalic acid have demonstrated the ability to act as fluorescent sensors for various metal ions and organic pollutants. mdpi.comnih.gov By replacing terephthalic acid with this compound, new MOFs could be developed with high selectivity and sensitivity for specific analytes. The hydroxamic acid groups can serve as pre-designed binding sites for target ions, potentially leading to a more pronounced change in the material's luminescent or electronic properties upon binding.
Potential Sensing Applications for this compound-Based MOFs:
Environmental Monitoring: Detecting heavy metal contaminants like Fe³⁺, Cr³⁺, or Ag⁺ in water. nih.gov
Industrial Process Control: Sensing residual metal catalysts in chemical products.
Biomedical Diagnostics: Developing sensors for biologically important metal ions or disease biomarkers.
Catalysis: The porous structure of MOFs allows them to act as "nanoreactors," concentrating substrates and facilitating chemical reactions. This compound-based MOFs could be designed to have catalytically active sites. The coordinated metal centers and the functional hydroxamic acid groups can both participate in catalytic cycles, potentially for oxidation, reduction, or C-C coupling reactions. For instance, cerium-containing MOFs have shown promise in scavenging reactive oxygen species, a form of catalytic activity. researchgate.net
Biomedical Engineering: Beyond sensing, these functional materials have significant potential in biomedical applications. nih.gov
Drug Delivery: The high porosity of MOFs makes them suitable carriers for therapeutic agents, offering controlled and sustained release.
Tissue Engineering: Scaffolds made from or coated with this compound-based materials could promote cell adhesion and tissue growth due to their biocompatibility and ability to chelate essential metal ions.
Antimicrobial Surfaces: The material could be used to create coatings for medical implants that sequester essential metal ions like iron, thereby inhibiting the growth of pathogenic bacteria that rely on these ions for survival.
Green Chemistry Principles and Sustainable Synthesis of Fine Chemicals
The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources. jddhs.com Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes.
Traditional methods for synthesizing hydroxamic acids often involve coupling carboxylic acids with hydroxylamine, sometimes using reagents that produce significant waste. nih.goveurjchem.com Greener alternatives are being actively explored.
| Green Chemistry Approach | Application to this compound Synthesis |
| Biocatalysis | Utilizing enzymes like lipase (B570770) or amidase to catalyze the reaction between a terephthalic acid ester and hydroxylamine under mild conditions (neutral pH, room temperature). researchgate.net |
| Renewable Feedstocks | Synthesizing the terephthalic acid precursor from biomass-derived sources instead of petroleum. rsc.org |
| Energy-Efficient Techniques | Employing methods like microwave-assisted synthesis to dramatically reduce reaction times and energy input compared to conventional heating. jddhs.commdpi.com |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as direct conversion methods that avoid protective group chemistry. organic-chemistry.org |
Furthermore, researchers have developed one-step spray processes for producing high-purity terephthalic acid that avoid energy-intensive purification steps, significantly reducing greenhouse gas emissions. researchgate.net Integrating such sustainable precursor production with green methods for functional group conversion represents a key future direction for the environmentally responsible manufacturing of this compound and its derivatives.
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of new molecules and materials. This interdisciplinary approach is crucial for unlocking the full potential of this compound.
Computational Chemistry:
Drug Discovery: Molecular docking and dynamics simulations can predict how this compound and its derivatives bind to the active sites of target enzymes. These models help prioritize which compounds to synthesize, saving significant time and resources. nih.gov
Materials Science: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic structure, porosity, and stability of hypothetical MOFs made with this compound linkers. This allows for the in silico design of materials with desired properties for sensing or catalysis before any experimental work is undertaken.
SAR Studies: Computational tools can analyze structure-activity relationships (SAR), helping researchers understand how modifications to the molecular structure impact its biological activity or material properties. nih.gov For example, conformational analysis can reveal how substitutions on the molecule affect the rotational freedom of the hydroxamic acid arms, which can be critical for biological potency. nih.gov
Experimental Chemistry:
Synthesis: The insights gained from computational studies guide the synthesis of the most promising candidate molecules and materials.
Characterization: Advanced analytical techniques are used to confirm the structure and purity of the synthesized compounds.
Testing and Validation: The synthesized molecules are tested experimentally to measure their actual enzyme inhibitory activity, or the new materials are evaluated for their sensing performance or catalytic efficiency. The results of these experiments provide crucial feedback that is used to refine and improve the computational models.
This iterative cycle of computational design, experimental synthesis, and empirical testing creates a powerful feedback loop that drives innovation. By combining these approaches, researchers can more efficiently explore the vast chemical space of this compound derivatives to develop novel drugs and functional materials tailored for specific, high-impact applications.
Q & A
Q. What are the standard protocols for synthesizing Terephthalohydroxamic acid, and how can purity be ensured?
this compound is typically synthesized via hydroxamation of terephthalic acid derivatives. Key steps include refluxing precursors (e.g., methyl terephthalate) with hydroxylamine under controlled pH and temperature. Purification often involves recrystallization or column chromatography. To ensure purity, researchers should employ characterization techniques such as NMR (for structural confirmation), HPLC (for purity assessment), and elemental analysis . Stability testing under varying storage conditions (e.g., temperature, humidity) is critical, as outlined in Good Laboratory Practice (GLP) guidelines for test article characterization .
Q. Which spectroscopic methods are most effective for characterizing this compound’s metal-chelating properties?
UV-Vis spectroscopy is commonly used to study metal-ligand interactions by monitoring shifts in absorption maxima upon chelation. For quantitative analysis, researchers should pair this with Job’s method (continuous variation) to determine stoichiometry. FTIR spectroscopy can identify functional groups (e.g., hydroxamate C=O and N–O stretches) involved in binding. Advanced techniques like X-ray crystallography or EXAFS may be required for structural elucidation of metal complexes .
Q. How can researchers optimize experimental conditions for studying this compound’s enzyme inhibition activity?
Begin with in vitro assays (e.g., enzyme kinetics using Michaelis-Menten parameters) under physiologically relevant pH and temperature. Include controls for non-specific binding (e.g., bovine serum albumin). Dose-response curves should use at least five concentrations in triplicate to calculate IC50 values. Validate results with orthogonal methods, such as isothermal titration calorimetry (ITC), to confirm binding thermodynamics .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables in studies on this compound’s anticancer efficacy?
Use a factorial design to isolate variables (e.g., concentration, exposure time, cell line heterogeneity). Include positive controls (e.g., cisplatin for apoptosis) and negative controls (untreated cells). For in vivo studies, randomize animal groups and blind researchers to treatment allocation. Address batch-to-batch variability in compound synthesis by standardizing protocols and cross-validating with independent labs .
Q. How should researchers address discrepancies in reported chelation efficiency data across different metal ions?
Systematically compare experimental conditions (e.g., pH, ionic strength) and metal ion oxidation states. Perform meta-analyses of published data to identify trends or outliers. Use computational modeling (e.g., DFT calculations) to predict binding affinities and validate with experimental data. Contradictions may arise from differences in solvent systems or competing ligands, which should be explicitly documented .
Q. What methodologies resolve challenges in scaling up this compound synthesis while maintaining reproducibility?
Pilot-scale synthesis should adhere to Quality by Design (QbD) principles, identifying critical process parameters (CPPs) like reaction temperature and mixing efficiency. Use process analytical technology (PAT) for real-time monitoring. Cross-validate batches with LC-MS and DSC (differential scanning calorimetry) to ensure consistency. Document deviations rigorously to refine scale-up protocols .
Data Analysis and Interpretation
Q. How can researchers statistically validate contradictory results in this compound’s reactive oxygen species (ROS) modulation?
Apply mixed-effects models to account for variability between experimental replicates. Use Bland-Altman plots to assess agreement between methods (e.g., fluorescence probes vs. electron paramagnetic resonance). Sensitivity analysis can identify outliers or confounding factors (e.g., cell density, probe concentration). Transparently report confidence intervals and effect sizes to contextualize contradictions .
What frameworks guide the development of novel research questions about this compound’s applications in material science?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example:
- Novelty : Investigate its use in metal-organic frameworks (MOFs) for catalytic applications.
- Feasibility : Assess synthetic accessibility and stability under operational conditions. Literature gaps can be identified via systematic reviews using databases like PubMed and SciFinder, with search terms tailored to hydroxamic acids and material properties .
Tables for Key Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
